

Synthesis and characterization of 4-Bromo-2,3,5,6-tetrafluoropyridine

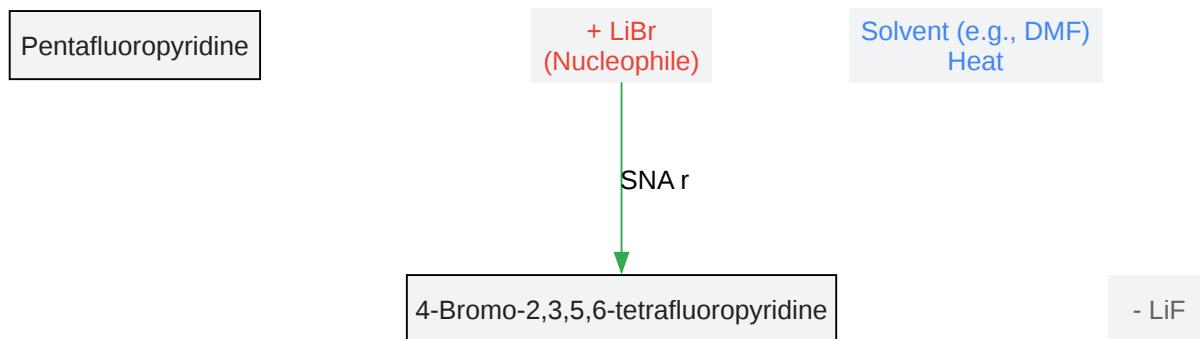
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Bromo-2,3,5,6-tetrafluoropyridine
Cat. No.:	B1197552

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **4-Bromo-2,3,5,6-tetrafluoropyridine**


Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-Bromo-2,3,5,6-tetrafluoropyridine** (CAS No. 3511-90-8). This fluorinated heterocyclic compound is a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and advanced materials.^[1] Its unique reactivity, stemming from the electron-withdrawing nature of the four fluorine atoms and the presence of a bromine atom, makes it an attractive substrate for nucleophilic aromatic substitution and cross-coupling reactions.^[1] This document details a primary synthetic route from pentafluoropyridine and outlines the expected outcomes from standard analytical characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All experimental protocols are described in detail, and quantitative data is summarized for clarity.

Synthesis Pathway

The principal method for the synthesis of **4-Bromo-2,3,5,6-tetrafluoropyridine** is the nucleophilic aromatic substitution (SNAr) reaction of pentafluoropyridine. The pyridine ring is highly activated towards nucleophilic attack by the five electron-withdrawing fluorine atoms.

The attack occurs preferentially at the 4-position (para to the nitrogen atom), leading to the selective displacement of the fluoride ion by a bromide nucleophile.[2][3]

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **4-Bromo-2,3,5,6-tetrafluoropyridine**.

Experimental Protocol: Synthesis

This protocol describes the synthesis of **4-Bromo-2,3,5,6-tetrafluoropyridine** via nucleophilic substitution on pentafluoropyridine.

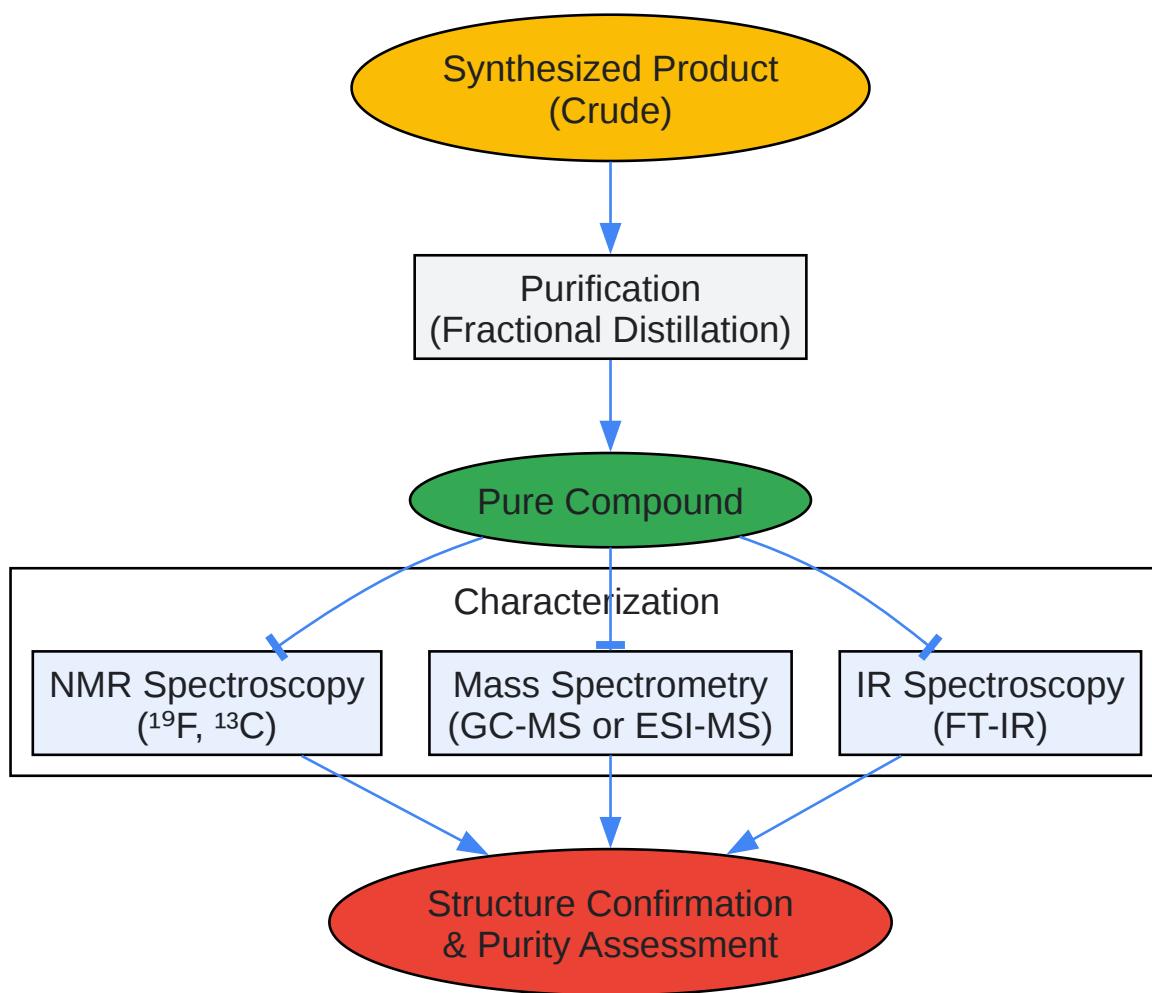
Materials:

- Pentafluoropyridine (1.0 eq)
- Anhydrous Lithium Bromide (LiBr) (1.2 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous lithium bromide (1.2 eq).
- Add anhydrous DMF to the flask to dissolve the salt.
- Add pentafluoropyridine (1.0 eq) to the stirred solution at room temperature.
- Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. The reaction progress should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or ^{19}F NMR.
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **4-Bromo-2,3,5,6-tetrafluoropyridine** as a clear, colorless liquid.[1]


Physicochemical Properties

The key physical and chemical properties of **4-Bromo-2,3,5,6-tetrafluoropyridine** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	3511-90-8	[4]
Molecular Formula	C ₅ BrF ₄ N	[4]
Molecular Weight	229.96 g/mol	[4]
Appearance	Clear, colorless liquid	[1]
Boiling Point	134-135 °C	[4]
Density	1.92 g/mL at 25 °C	[4]
Refractive Index (n ₂₀ /D)	1.464	[4]

Characterization

A general workflow for the characterization of the synthesized product is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the purification and characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

- Prepare a sample by dissolving ~20-30 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl_3).
- Acquire ^{19}F and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- For ^{19}F NMR, use CFCI_3 ($\delta = 0$ ppm) as an external standard.

- Process the spectra, including Fourier transformation, phase correction, and baseline correction.

Expected Results:

- ^1H NMR: No signals are expected as the molecule contains no hydrogen atoms.
- ^{19}F NMR: Due to the molecule's symmetry, two distinct signals are expected.
 - A multiplet corresponding to the two equivalent fluorine atoms at the C-2 and C-6 positions.
 - A multiplet corresponding to the two equivalent fluorine atoms at the C-3 and C-5 positions.
 - The chemical shifts for fluorine atoms on an aromatic ring typically appear in the range of -100 to -170 ppm.[5][6]
- ^{13}C NMR: Three signals are expected due to symmetry. Each signal will exhibit coupling to fluorine (JCF).
 - C-4: The carbon atom bonded to bromine.
 - C-2, C-6: The two equivalent carbon atoms adjacent to the nitrogen.
 - C-3, C-5: The two equivalent carbon atoms meta to the nitrogen.

Nucleus	Expected Number of Signals	Expected Multiplicity	J-Coupling
^1H	0	-	-
^{19}F	2	Multiplets	JFF
^{13}C	3	Multiplets	JCF

Mass Spectrometry (MS)

Protocol:

- For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small sample of the product in a volatile solvent (e.g., dichloromethane or diethyl ether).
- Inject the sample into the GC-MS system. Use a standard non-polar column and a temperature program suitable for the compound's boiling point.
- Acquire the mass spectrum using Electron Ionization (EI).

Expected Results: The mass spectrum will provide the molecular weight and crucial information about the elemental composition.

- Molecular Ion (M^+): The most critical feature is the isotopic pattern for bromine. Natural bromine consists of two isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio.^{[7][8]}
- This results in two molecular ion peaks of nearly equal intensity:
 - M^+ peak: at $m/z \approx 229$ (for the $\text{C}_5\text{F}_4\text{N}^{79}\text{Br}$ isotope)
 - $[M+2]^+$ peak: at $m/z \approx 231$ (for the $\text{C}_5\text{F}_4\text{N}^{81}\text{Br}$ isotope)
- The presence of this characteristic 1:1 doublet at the highest m/z is strong evidence for a molecule containing one bromine atom.^[9]

Ion	Expected m/z (^{79}Br)	Expected m/z (^{81}Br)	Expected Relative Intensity
$[\text{C}_5\text{F}_4\text{NBr}]^+$ (M^+)	229	231	~1:1

Infrared (IR) Spectroscopy

Protocol:

- Acquire the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
- For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Expected Results: The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

- C-F Stretching: Strong, characteristic absorption bands are expected in the 1000-1400 cm^{-1} region.
- C=N and C=C Stretching (Aromatic Ring): Multiple sharp absorption bands are expected in the 1400-1650 cm^{-1} region, characteristic of the pyridine ring.
- The spectrum will lack O-H, N-H, and C-H stretching bands above 3000 cm^{-1} .

Safety Information

4-Bromo-2,3,5,6-tetrafluoropyridine is a chemical that should be handled with care in a well-ventilated fume hood.

Hazard Statement	Precautionary Statement
H315: Causes skin irritation.[4]	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
H319: Causes serious eye irritation.[4]	P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
H335: May cause respiratory irritation.[4]	P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]	

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 93. Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4-Bromo-2,3,5,6-tetrafluoropyridine 98 3511-90-8 [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Synthesis and characterization of 4-Bromo-2,3,5,6-tetrafluoropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197552#synthesis-and-characterization-of-4-bromo-2-3-5-6-tetrafluoropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com